Trisbromoneopentyl alcohol

Description

BenchChem offers high-quality Trisbromoneopentyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trisbromoneopentyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

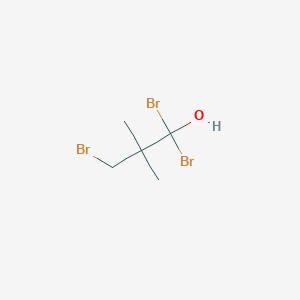

Structure

3D Structure

Properties

Molecular Formula |

C5H9Br3O |

|---|---|

Molecular Weight |

324.84 g/mol |

IUPAC Name |

1,1,3-tribromo-2,2-dimethylpropan-1-ol |

InChI |

InChI=1S/C5H9Br3O/c1-4(2,3-6)5(7,8)9/h9H,3H2,1-2H3 |

InChI Key |

HFRIZVDRQKQDRM-UHFFFAOYSA-N |

SMILES |

CC(C)(CBr)C(O)(Br)Br |

Canonical SMILES |

CC(C)(CBr)C(O)(Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Tris(bromoneopentyl) alcohol (TBNPA)

Abstract

Tris(bromoneopentyl) alcohol (TBNPA), also known as 3-bromo-2,2-bis(bromomethyl)propan-1-ol, is a reactive flame retardant of significant industrial importance. Characterized by a high bromine content (approximately 73% by weight) and a sterically hindered primary alcohol functional group, TBNPA imparts excellent fire resistance to a variety of polymeric materials.[1][2] Its neopentyl structure confers notable thermal, hydrolytic, and light stability, making it a preferred choice for high-temperature applications.[1][2][3] This guide provides a comprehensive analysis of the core chemical properties of TBNPA, detailing its molecular structure, synthesis, physicochemical characteristics, and chemical reactivity. Furthermore, it elucidates the mechanisms underlying its flame retardant action, outlines standard analytical techniques for its characterization, and discusses key toxicological and environmental considerations. This document is intended for researchers, chemists, and materials scientists engaged in the fields of polymer chemistry, flame retardancy, and drug development.

Introduction and Industrial Significance

Tris(bromoneopentyl) alcohol, commonly referred to by its acronym TBNPA or trade names such as FR-513, is a crucial component in the formulation of flame-retardant polymers.[2][3] Its primary function is to mitigate the risk of fire in consumer and industrial products by interrupting the chemical processes of combustion.[4] The molecule's efficacy stems from its high concentration of aliphatic bromine, which is readily released at elevated temperatures to quench radical chain reactions in the gas phase of a fire.[4][5]

TBNPA is classified as a reactive flame retardant. This distinction is critical; unlike additive flame retardants which are physically blended into a polymer matrix, TBNPA possesses a reactive hydroxyl (-OH) group that allows it to be chemically incorporated into the polymer backbone.[1][2] This covalent bonding minimizes migration or leaching of the flame retardant from the final product, a significant advantage in terms of performance longevity and environmental safety. Its principal applications are found in polyurethanes (both rigid and flexible foams), polyesters, and epoxy resins, which are widely used in construction materials, electronics, automotive components, and textiles.[4][6][7]

Molecular Structure and Synthesis

The chemical identity of TBNPA is rooted in its unique molecular architecture. Understanding this structure is fundamental to comprehending its properties and reactivity.

Chemical Structure

TBNPA (CAS No: 36483-57-5) has the molecular formula C₅H₉Br₃O and a molecular weight of approximately 324.84 g/mol .[4] The structure is based on a neopentyl glycol core, where three of the four methyl hydrogens of neopentyl alcohol are substituted with bromine atoms. The central quaternary carbon atom imparts significant steric hindrance and thermal stability.

Caption: Molecular structure of Tris(bromoneopentyl) alcohol (TBNPA).

Synthesis Pathway

The industrial synthesis of TBNPA typically involves the hydrobromination of pentaerythritol (C(CH₂OH)₄). While multiple variations exist, a common method involves reacting pentaerythritol with hydrogen bromide (HBr) gas in the presence of an acidic medium, such as acetic acid.[8] This substitution reaction replaces three of the four hydroxyl groups with bromine atoms.

The process is a multi-step reaction where pentaerythritol is first esterified and then undergoes substitution. The reaction conditions, including temperature, pressure, and catalyst, are carefully controlled to maximize the yield of the desired tribromo product and minimize the formation of mono-, di-, and tetra-brominated species.[8]

Caption: Thermal decomposition of TBNPA into active gas-phase radicals.

Mechanism of Flame Retardancy

TBNPA functions primarily through a gas-phase radical quenching mechanism, which interrupts the self-sustaining cycle of combustion.

-

Heat Absorption & Decomposition: In a fire, heat from the combustion zone is absorbed by the polymer. This energy triggers the decomposition of TBNPA, an endothermic process that cools the material surface slightly. [5]2. Release of Active Species: The primary C-Br bonds break, releasing bromine radicals (Br•) into the gas phase. These can abstract hydrogen from the polymer or other molecules to form hydrogen bromide (HBr).

-

Radical Scavenging: The combustion of polymers is a radical chain reaction propagated by highly reactive H• and OH• radicals. HBr is extremely effective at trapping these radicals, replacing them with the much less reactive Br• radical. [5] * H• + HBr → H₂ + Br•

-

OH• + HBr → H₂O + Br•

-

-

Interruption of Combustion: By scavenging the key chain-propagating radicals and replacing them with the less reactive bromine radical, the overall rate of the combustion reaction is drastically reduced, leading to flame inhibition and, potentially, self-extinguishment. [4][5]

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and concentration of TBNPA in raw materials and finished products.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a TBNPA sample and quantify any related impurities.

Methodology:

-

Standard Preparation: Accurately weigh ~20 mg of TBNPA reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

-

Sample Preparation: Prepare a sample solution of similar concentration to the standard using the same diluent.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the TBNPA in the sample to the total area of all peaks (Area Percent method) or against the reference standard (External Standard method). A typical purity specification is ≥97%. [9]

Caption: Workflow for purity analysis of TBNPA by HPLC.

Toxicological and Environmental Profile

As with many halogenated compounds, the environmental and health profile of TBNPA is an area of scientific scrutiny.

-

Hazard Classification: According to registrations with the European Chemicals Agency (ECHA), TBNPA is classified as a substance that may cause genetic defects and cancer, and it causes serious eye irritation. [10]* Environmental Fate: Due to its low water solubility and moderate LogP (2.6-2.8), TBNPA has a potential for bioaccumulation. [11][12]However, as a reactive flame retardant, its incorporation into a polymer matrix is intended to significantly reduce its bioavailability and environmental mobility compared to additive alternatives.

-

Regulatory Status: The use of TBNPA is subject to chemical regulations in various jurisdictions. Professionals must consult the latest Safety Data Sheet (SDS) and relevant regulatory frameworks (e.g., REACH, TSCA) before use. [11]

Conclusion

Tris(bromoneopentyl) alcohol is a highly effective and thermally stable reactive flame retardant. Its chemical properties, dictated by a high bromine content and a reactive hydroxyl group on a stable neopentyl frame, make it exceptionally well-suited for integration into polyurethanes and other thermoset resins. The primary mechanism of action involves gas-phase radical trapping, which efficiently interrupts the chemistry of combustion. While its hazard profile necessitates careful handling and adherence to regulatory standards, its reactive nature provides a distinct advantage by locking it within the polymer matrix, thereby enhancing the safety and durability of the end-use articles. Continued research into the synthesis and application of TBNPA and its derivatives is vital for developing advanced, safe, and high-performance fire-retardant materials.

References

-

Cas 36483-57-5,Trisbromoneopentyl alcohol | lookchem. (n.d.). Retrieved February 7, 2026, from [Link]

-

BX FR TBNPA Tribromoneopentyl Alcohol, Replace ICL FR-513 - baoxu chemical. (n.d.). Retrieved February 7, 2026, from [Link]

-

Tribromoneopentyl Alcohol(TBNPA) - Oceanchem Group. (n.d.). Retrieved February 7, 2026, from [Link]

-

TBNPA Technical Datasheet - 2017 ERP System. (n.d.). Retrieved February 7, 2026, from [Link]

-

TBNPA (Tribromo Neopentyl Alcohol) - ChemFine International Co., Ltd. (n.d.). Retrieved February 7, 2026, from [Link]

-

The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC. (2022). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

- Synthetic method and refining for tribromoneoamyl alcohol - Google Patents. (n.d.).

-

Tribromoneopentyl Alcohol Supplier | 36483-57-5 - RIVERLAND TRADING. (n.d.). Retrieved February 7, 2026, from [Link]

-

FR - 513 (TBNPA) - AWS. (n.d.). Retrieved February 7, 2026, from [Link]

-

2,2-dimethylpropan-1-ol, tribromo derivative (TBNPA) - Substance Information - ECHA. (n.d.). Retrieved February 7, 2026, from [Link]

- Preparation method for tris tribromo neopentyl alcohol base phosphate - Google Patents. (n.d.).

-

Trisbromoneopentyl Alcohol | CAS#:36483-57-5 | Chemsrc. (n.d.). Retrieved February 7, 2026, from [Link]

-

Trisbromoneopentyl Alcohol CAS 36483-57-5 - xiamen aeco chemical industrial co.,ltd. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

- 1. additivesforpolymer.com [additivesforpolymer.com]

- 2. oceanchem-group.com [oceanchem-group.com]

- 3. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]

- 4. lookchem.com [lookchem.com]

- 5. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2017erp.com [2017erp.com]

- 7. Tribromoneopentyl Alcohol Supplier | 36483-57-5 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 8. CN101016227B - Synthetic method and refining for tribromoneoamyl alcohol - Google Patents [patents.google.com]

- 9. aecochemical.com [aecochemical.com]

- 10. Substance Information - ECHA [echa.europa.eu]

- 11. Trisbromoneopentyl alcohol | 36483-57-5 [chemicalbook.com]

- 12. Trisbromoneopentyl Alcohol | CAS#:36483-57-5 | Chemsrc [chemsrc.com]

Trisbromoneopentyl alcohol CAS number and molecular structure.

High-Purity Scaffold for Material Science & Pharmaceutical Synthesis

Part 1: Chemical Identity & Structural Analysis

Tribromoneopentyl Alcohol (TBNPA) is a specialized neopentyl derivative characterized by high bromine density and a single reactive hydroxyl handle.[1][2][3] While historically dominant in the polymer industry as a reactive flame retardant (FR-513), its unique steric geometry and functional selectivity have established it as a critical intermediate in the synthesis of complex pharmaceutical side chains (e.g., leukotriene receptor antagonists like Montelukast) and dendritic macromolecules.

Core Identity Data

| Parameter | Technical Specification |

| Chemical Name | 3-bromo-2,2-bis(bromomethyl)propan-1-ol |

| Common Synonyms | TBNPA; FR-513; Pentaerythritol tribromide |

| CAS Number (Industrial) | 36483-57-5 (Primary Commercial Identifier) |

| CAS Number (Pure) | 1522-92-5 (Often used in high-purity catalogs) |

| Molecular Formula | C₅H₉Br₃O |

| Molecular Weight | 324.84 g/mol |

| Bromine Content | ~73.7% (Theoretical) |

| Structure | Neopentyl skeleton with 3 Bromomethyl groups and 1 Hydroxymethyl group |

Structural Geometry & Reactivity Logic

The TBNPA molecule is built on a neopentyl (quaternary carbon) skeleton. This geometry provides two critical chemical advantages:

-

Beta-Elimination Resistance: The absence of beta-hydrogens adjacent to the bromine atoms renders the molecule exceptionally stable against dehydrobromination under basic conditions, a common failure mode for aliphatic bromides.

-

Steric Direction: The three bulky bromomethyl groups create a "shield," directing nucleophilic attack almost exclusively to the primary hydroxyl group. This allows TBNPA to act as a monofunctional alkylating agent or chain terminator without cross-linking side reactions.

Part 2: Synthesis & Production Dynamics[9]

The synthesis of TBNPA is a precision nucleophilic substitution where three of the four hydroxyl groups of pentaerythritol are replaced by bromine. The following protocol is designed for laboratory-scale validation, prioritizing yield and purity.

Experimental Protocol: Hydrobromination of Pentaerythritol

Safety Warning: This reaction involves HBr gas and high temperatures.[4] Perform strictly in a fume hood.

Reagents:

-

Pentaerythritol (98%+)

-

Hydrobromic Acid (48% aq) or HBr gas

-

Acetic Acid (Glacial, as solvent)

-

Catalyst: Acetic Anhydride (activator)

Step-by-Step Methodology:

-

Solvation: Dissolve 136g (1.0 mol) of Pentaerythritol in 500mL of glacial acetic acid in a glass-lined reactor equipped with a reflux condenser and HBr trap.

-

Activation: Add 10mL of acetic anhydride to scavenge initial water and catalyze the esterification intermediate.

-

Bromination (The Critical Step):

-

Heat the mixture to 100°C .

-

Slowly sparge anhydrous HBr gas into the solution.

-

Process Control: Monitor the reaction via TLC or GC. The reaction proceeds sequentially: Mono-Br

Di-Br -

Endpoint: Stop reaction when the Tetra-Br species reaches >2% to maximize TBNPA yield.

-

-

Quenching & Extraction:

-

Cool reaction mass to 25°C.

-

Pour into ice water (1:5 ratio) to precipitate the crude product.

-

Extract with Toluene.

-

-

Purification (Crystallization):

-

Wash the organic layer with 5% NaHCO₃ to remove residual acid.

-

Concentrate the toluene phase.

-

Recrystallize from Toluene/Heptane (70:30) to obtain white crystalline needles.

-

Target Melting Point: 64–68°C.

-

Synthesis Pathway Visualization

Figure 1: Step-wise hydrobromination pathway highlighting the kinetic control required to prevent over-bromination.

Part 3: Physicochemical Properties[5]

Accurate characterization data is essential for formulation in both polymer matrices and organic synthesis.

| Property | Value | Relevance |

| Physical State | White crystalline powder/flakes | Solid handling |

| Melting Point | 62°C – 67°C | Low MP aids dispersion in polymer melts |

| Boiling Point | ~254°C (at 760 mmHg) | High thermal stability |

| Specific Gravity | 2.28 g/cm³ | High density due to Br content |

| Solubility (Water) | ~2 g/L (25°C) | Hydrophobic; requires organic solvents |

| Solubility (Methanol) | ~270 g/100g (18°C) | Excellent solvent for processing |

| TGA (5% Wt Loss) | 155°C | Processing window limit |

Part 4: Functional Applications

A. Pharmaceutical Development (Intermediate)

In drug development, TBNPA serves as a functionalized neopentyl building block .

-

Montelukast Sodium Synthesis: TBNPA is cited as a key raw material for the side-chain synthesis of leukotriene receptor antagonists. The bromine groups can be selectively displaced or preserved while the hydroxyl group attaches to the main pharmacophore.

-

Dendrimer Synthesis: The molecule acts as a "core" or "branching unit." The three bromine atoms allow for trifurcated growth (branching), while the hydroxyl group serves as the focal point for attachment to a core.

B. Material Science (Reactive Flame Retardant)

TBNPA is distinct from additive flame retardants because it chemically bonds to the polymer.[5]

-

Mechanism: In Polyurethane (PU) foams, the hydroxyl group of TBNPA reacts with isocyanates (R-NCO) to form a urethane linkage.

-

Benefit: Because it is covalently bound, TBNPA does not migrate, bloom, or leach out of the matrix, maintaining permanent fire resistance (UL-94 V-0 standards).

Mechanism of Action Diagram

Figure 2: The lifecycle of TBNPA from covalent integration into polyurethane to active radical quenching during thermal events.

Part 5: Safety, Toxicology & Handling

While TBNPA is chemically stable, its high halogen content dictates specific safety protocols.

-

Hazard Classification:

-

GHS Signal: WARNING.[6]

-

H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

-

Toxicology:

-

Ames Test: Mixed results.[7][8] Generally negative without metabolic activation, but potential mutagenicity noted in specific strains with activation.[9] Handle as a potential genotoxin in R&D settings.

-

Thermal Decomposition: Releases Hydrogen Bromide (HBr) and Carbonyl Bromide. Do not overheat (>180°C) without ventilation.

-

-

Storage: Store below 30°C in sealed containers. Hydroscopic nature requires moisture protection to prevent caking and hydrolysis.

Part 6: References

-

ICL Industrial Products. (n.d.). FR-513 (Tribromoneopentyl Alcohol) Technical Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 87577426, Tribromoneopentyl alcohol. Retrieved from [Link]

-

Oceanchem Group. (2022).[3] Tribromoneopentyl Alcohol (TBNPA) Product Specification. Retrieved from [Link]

-

Google Patents. (2020). Preparation method of tribromoneopentyl alcohol (CN110903163A). Retrieved from

Sources

- 1. additivesforpolymer.com [additivesforpolymer.com]

- 2. oceanchem-group.com [oceanchem-group.com]

- 3. specialchem.com [specialchem.com]

- 4. US3932541A - Process for the preparation of brominated pentaerythritols - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. accustandard.com [accustandard.com]

- 7. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]

- 8. TBNPA Pentaerythritol Tribromide FR513 China Manufacturers Suppliers Factory Exporter [novistachem.com]

- 9. tri-iso.com [tri-iso.com]

Literature review on the discovery of Trisbromoneopentyl alcohol.

An In-depth Technical Guide to the Discovery and Synthesis of Trisbromoneopentyl Alcohol

Executive Summary

Trisbromoneopentyl alcohol (TBNPA), a significant reactive flame retardant, is crucial for enhancing the fire safety of various polymeric materials.[1][2] Its high bromine content and stable neopentyl structure contribute to its effectiveness and durability. This technical guide provides a comprehensive review of the discovery of TBNPA, rooted in the chemistry of its precursor, pentaerythritol. It delves into the foundational synthetic strategies, explains the causality behind experimental choices, and traces the evolution of manufacturing processes. Detailed protocols, process diagrams, and physicochemical data are presented to offer researchers and chemical development professionals a thorough understanding of this important industrial chemical.

Introduction: The Significance of Trisbromoneopentyl Alcohol

Trisbromoneopentyl alcohol (TBNPA), systematically named 3-Bromo-2,2-bis(bromomethyl)-1-propanol, is a brominated flame retardant valued for its high thermal stability and resistance to hydrolysis.[2][3] Unlike additive flame retardants, TBNPA is reactive; its free hydroxyl group allows it to be chemically integrated into polymer matrices such as polyurethanes and polyesters.[1] This covalent bonding prevents the leaching of the flame retardant over time, ensuring permanent fire protection and improved material safety.[1] The discovery and subsequent optimization of TBNPA's synthesis were driven by the need for effective and stable flame retardants in a wide range of industrial and consumer products.[2]

Foundational Chemistry: The Pentaerythritol Precursor

The story of Trisbromoneopentyl alcohol begins with its precursor, pentaerythritol. Understanding the synthesis of this foundational polyol is critical to appreciating the subsequent bromination strategies. Pentaerythritol is synthesized through a base-catalyzed reaction between one mole of acetaldehyde and four moles of formaldehyde.[4] The process occurs in two distinct, sequential reactions:

-

Aldol Condensation: Three moles of formaldehyde react with acetaldehyde in an aldol condensation to yield pentaerythritose. This step is rapid at lower temperatures (20-30°C).[4]

-

Crossed Cannizzaro Reaction: The fourth mole of formaldehyde reduces the intermediate pentaerythritose to pentaerythritol. In this redox reaction, the formaldehyde is oxidized to formic acid (or sodium formate in the alkaline medium). The Cannizzaro reaction is favored at higher temperatures (40-60°C).[4]

The careful control of pH and temperature is paramount to maximize the yield of pentaerythritol and minimize the formation of byproducts.[4]

The Discovery and Synthesis of Trisbromoneopentyl Alcohol

The core of TBNPA's discovery lies in the selective bromination of three of the four hydroxyl groups of pentaerythritol. Early and subsequent methods have primarily relied on the reaction with hydrogen bromide (HBr), often in the presence of a carboxylic acid solvent like acetic acid.[5]

The fundamental reaction involves the protonation of a hydroxyl group by HBr, followed by a nucleophilic substitution (SN2) by the bromide ion to displace water and form a carbon-bromine bond. The neopentyl structure of pentaerythritol presents steric hindrance, making the substitution challenging and requiring elevated temperatures to proceed effectively.

Evolution of Synthetic Methodologies

Initial synthetic approaches faced challenges related to reaction completeness, yield, and the handling of corrosive HBr gas. Over time, significant process improvements have been patented, reflecting an evolution toward more efficient and industrially viable methods.

-

Early Methods: The reaction of pentaerythritol with aqueous HBr was explored. However, the presence of water creates an equilibrium that can hinder the reaction from going to completion. A German patent described using 48% HBr, but this concentration is not standard, and the process required harsh post-treatment conditions.[6]

-

Use of HBr Gas in a Solvent: A common method involves dissolving pentaerythritol in acetic acid and then introducing hydrogen bromide gas.[5] The acetic acid acts as a solvent and potentially as a catalyst. A key intermediate in this process is the formation of a tribromoneopentyl alcohol carboxylate (acetate), which is subsequently hydrolyzed in a separate step using methanol and an inorganic acid to yield the final TBNPA product.[5]

-

Process Intensification with Pressure: To overcome the issue of HBr escaping from the reaction mixture at high temperatures, an improved method was developed that conducts the reaction under pressure (0.6-0.8 MPa).[5] This "constant voltage insulation" ensures a high concentration of HBr is maintained, driving the reaction to completion and improving yields.[5]

-

In-Situ Generation of HBr: To enhance safety and simplify raw material handling, a more recent innovation involves generating HBr in situ. One patented method uses bromine and a reducing agent, such as sulfur powder, in an organic acid solvent.[2] This approach avoids the direct handling of HBr gas and has been shown to result in fewer side reactions and high product purity (>99.5%).[2]

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a synthesized representation based on modern methods employing pressure to ensure reaction efficiency.[5] This method highlights the critical control parameters required for a successful synthesis.

Objective: To synthesize Trisbromoneopentyl alcohol from pentaerythritol and hydrogen bromide in an acetic acid medium under pressure.

Materials:

-

Pentaerythritol (1 mole)

-

Glacial Acetic Acid (>98%, 1.2-1.5x weight of pentaerythritol)

-

Hydrogen Bromide (gas, 1.8-2.3x weight of pentaerythritol)

-

Methanol

-

Inorganic Acid (e.g., H₂SO₄ or HCl, 3-5% weight of pentaerythritol)

-

Pressurized Reaction Vessel

Step-by-Step Methodology

-

Charging the Reactor: Charge the pressure-rated reactor with pentaerythritol and glacial acetic acid. The acetic acid serves as the solvent to create a slurry.

-

Initial Bromination (Substitution Reaction): Seal the reactor and begin feeding gaseous hydrogen bromide into the mixture. The HBr feed should be controlled over 9-10 hours while gradually increasing the temperature to 115-120°C.[5]

-

Causality: Slow addition and temperature ramping prevent dangerous pressure build-up and allow for the controlled, sequential substitution of the hydroxyl groups.

-

-

Pressurized Insulation: Once the HBr feed is complete, maintain the reactor pressure at 0.6-0.8 MPa and hold the temperature at 118-125°C for 14-16 hours.[5]

-

Causality: This high-pressure "insulation" or "digestion" step is crucial. It prevents the volatile HBr from escaping the liquid phase, maintaining a high reactant concentration and ensuring the reaction proceeds to completion, maximizing the formation of the tribrominated species. At this stage, the product exists primarily as a tribromoneopentyl acetate intermediate.

-

-

Isolation of Intermediate: After the insulation period, cool the reactor and vent any excess pressure safely. The resulting mixture contains the tribromoneopentyl alcohol carboxylate intermediate. This can be separated from the reaction medium.

-

Ester Decomposition (Hydrolysis): Transfer the intermediate to a separate vessel. Add methanol (1.3-1.5x weight of the initial pentaerythritol) and a catalytic amount of inorganic acid (e.g., sulfuric acid).[5]

-

Pressurized Hydrolysis: Heat the mixture to 65-70°C under a constant pressure of 0.4-0.6 MPa for 3.5-4.5 hours.[5]

-

Causality: This step, also performed under pressure, efficiently hydrolyzes the acetate ester to liberate the free hydroxyl group of TBNPA and form methyl acetate as a byproduct. The pressure prevents the loss of volatile methanol.

-

-

Workup and Purification: Cool the reaction mixture. The crude TBNPA can be isolated and purified. A common method is recrystallization from a mixed solvent system, such as methanol and water, to yield a high-purity crystalline product.[2]

Physicochemical Properties of Trisbromoneopentyl Alcohol

Accurate characterization of the final product is essential for quality control. The key properties of TBNPA are summarized below.

| Property | Value | Source(s) |

| CAS Number | 36483-57-5; 1522-92-5 | [3][7] |

| Molecular Formula | C₅H₉Br₃O | [8] |

| Molecular Weight | ~324.84 g/mol | [8] |

| Appearance | White to off-white crystalline powder | [3][9] |

| Melting Point | 62-69 °C | [3] |

| Boiling Point | 131 °C @ 2.5 mmHg | |

| Water Solubility | Insoluble (2 g/L at 25 °C reported) | [3][9] |

| Synonyms | Tribromoneopentyl Alcohol, 3-Bromo-2,2-bis(bromomethyl)-1-propanol | [9] |

Conclusion

The discovery and development of Trisbromoneopentyl alcohol synthesis represent a clear progression of chemical process optimization. From initial explorations with hydrogen bromide to sophisticated, high-pressure industrial methods and safer in-situ reagent generation, the journey reflects a drive for higher efficiency, purity, and process safety. The synthesis is anchored in the foundational chemistry of pentaerythritol and leverages fundamental principles of nucleophilic substitution, with modern advancements focusing on reaction kinetics and engineering controls. This robust synthetic framework ensures the continued availability of TBNPA as a critical component for producing fire-safe materials across numerous industries.

References

- Process for the preparation of dibromoneopentylglycol (DBNG).

- The Role of Trisbromoneopentyl Alcohol (TBNPA) in Enhancing Polymer Fire Safety. NINGBO INNO PHARMCHEM CO.,LTD.

- Synthetic method and refining for tribromoneoamyl alcohol.

- Production process of 2-amino-methyl-1-propanol.

- Preparation method of tribromoneopentyl alcohol.

- Process for the preparation of pentaerythritol.

- Method for preparing 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate.

- Process for producing tris (tribromoneopentyl) phosphate.

- Novel process for the preparation of bronopol.

- Trisbromoneopentyl alcohol | 36483-57-5. ChemicalBook.

- pentaerythrityl tetrabromide. Organic Syntheses Procedure.

- CAS 1522-92-5: Pentaerythritol tribromide. CymitQuimica.

- Process for production of 2,2-bis(halomethyl)

- 2,2-Bis(bromomethyl)-1,3-propanediol | C5H10Br2O2 | CID 18692. PubChem.

- 4 - Organic Syntheses Procedure.

- Pentaerythritol Tribromide | 1522-92-5. TCI Chemicals.

- How to Synthesize 2,2-Bis(bromomethyl)propane-1,3-diol?. Guidechem.

- CAS No. 1522-92-5 - Tribromoneopentyl alcohol. AccuStandard.

- Tribromoneopentyl alcohol | C5H9Br3O | CID 21966273. PubChem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN110903163A - Preparation method of tribromoneopentyl alcohol - Google Patents [patents.google.com]

- 3. Trisbromoneopentyl alcohol | 36483-57-5 [chemicalbook.com]

- 4. US5741956A - Process for the preparation of pentaerythritol - Google Patents [patents.google.com]

- 5. CN101016227B - Synthetic method and refining for tribromoneoamyl alcohol - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. accustandard.com [accustandard.com]

- 8. Tribromoneopentyl alcohol | C5H9Br3O | CID 21966273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 1522-92-5: Pentaerythritol tribromide | CymitQuimica [cymitquimica.com]

Solubility Profile and Solvent Selection for Tribromoneopentyl Alcohol (TBNPA)

Topic: Solubility of Tribromoneopentyl Alcohol (TBNPA) in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Tribromoneopentyl alcohol (TBNPA; CAS 36483-57-5), chemically known as 2,2-bis(bromomethyl)-3-bromo-1-propanol, is a critical aliphatic brominated intermediate.[1][2] While historically categorized primarily as a reactive flame retardant for polyurethanes, TBNPA has emerged as a high-value scaffold in pharmaceutical synthesis, specifically as a precursor for cyclopropyl moieties in drug molecules like Montelukast sodium .

This guide provides a definitive solubility landscape for TBNPA. Unlike generic data sheets, we analyze the thermodynamic drivers of dissolution—balancing the lipophilic tribromoneopentyl core against the hydrophilic hydroxyl terminus—to empower researchers in optimizing reaction kinetics, purification yields, and solvent recovery systems.

Physicochemical Profile & Solubility Mechanism[1]

Structural Determinants of Solubility

TBNPA (

-

The Neopentyl Core (Hydrophobic): The sterically hindered carbon center with three bromomethyl groups creates significant lipophilicity and high density (

). This favors dissolution in aromatic and halogenated solvents. -

The Hydroxyl Tail (Hydrophilic): A single primary hydroxyl group allows for hydrogen bonding. This is the "handle" that grants TBNPA exceptional solubility in polar protic solvents (alcohols), distinguishing it from fully brominated analogues.

Thermodynamic Solubility Data

The following data aggregates experimentally verified solubility limits. Note the dramatic temperature dependence in aromatic solvents (Toluene), which is exploitable for recrystallization protocols.

Table 1: Solubility of TBNPA in Key Solvents ( g/100g Solvent)

| Solvent Category | Solvent | Solubility @ 18°C | Solubility @ 25°C | Solubility @ 40°C | Application Relevance |

| Polar Protic | Methanol | 270 | >300 | Very High | Primary solvent for synthesis & purification. |

| Polar Protic | Ethanol | 199 | ~220 | High | Green alternative for crystallization. |

| Aromatic | Toluene | 44 | ~60 | 230 | Critical: High |

| Polar Aprotic | Acetone | High* | High | High | Used in resin formulation/blending. |

| Aqueous | Water | < 0.2 | 0.2 | < 0.5 | Anti-solvent for precipitation. |

-

Data derived from industrial certificates of analysis and process optimization studies [1, 2, 3].

Applications in Synthesis: The Solvent Effect

Pharmaceutical Intermediate Synthesis (Montelukast Pathway)

In drug development, TBNPA is the starting material for 1-bromomethyl cyclopropyl acetonitrile , a key side-chain builder for leukotriene receptor antagonists.

-

Solvent Selection Strategy: The cyclization of TBNPA requires a solvent that supports nucleophilic substitution while managing the leaving group (bromide).

-

Recommendation: Use Acetonitrile or DMF (Polar Aprotic). While Methanol dissolves TBNPA best, protic solvents can interfere with specific base-catalyzed cyclization mechanisms via solvolysis side-reactions.

-

Recrystallization Protocols

Achieving >99.5% purity (HPLC) requires exploiting the differential solubility between TBNPA and its by-products (e.g., dibromoneopentyl glycol).

-

The Toluene System: Dissolve at 60°C (Solubility >300g/100ml) and cool to 10°C (Solubility <40g/100ml). This massive solubility drop forces rapid, high-purity crystal formation.

-

The Methanol/Water System: Dissolve in Methanol (highly soluble) and slowly add Water (anti-solvent). This "drowning out" method allows for controlled particle size distribution.

Experimental Protocol: High-Precision Solubility Determination

For researchers validating TBNPA solubility in novel solvent systems (e.g., green solvents like 2-MeTHF), use the Analytical Stirred-Flask Method . This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors.

Protocol Steps:

-

Preparation: Add excess TBNPA solid to the solvent in a double-jacketed glass equilibrium cell.

-

Equilibration: Stir at 400 rpm for 24 hours at the target temperature (

K). -

Sampling: Stop stirring and allow the suspension to settle for 2 hours.

-

Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent temperature-drop precipitation during transfer.

-

Quantification: Dilute the filtrate and analyze via HPLC (C18 column, Methanol/Water mobile phase) or gravimetric analysis (evaporation).

Visualization: Solubility Determination Workflow

Figure 1: Step-by-step workflow for determining thermodynamic solubility limits, ensuring data integrity for process scale-up.

Synthesis & Process Logic

The following diagram illustrates how solubility data dictates the process flow for converting TBNPA into high-value pharmaceutical intermediates. Note how the solvent changes from the reaction phase (Polar Aprotic) to the purification phase (Aromatic/Aqueous).

Figure 2: Process flow for TBNPA utilization in pharma synthesis, highlighting critical solvent-switch points.

Safety & Handling (E-E-A-T)

-

Thermal Stability: TBNPA is stable up to ~160°C (10% weight loss).[3] However, in solution with strong bases (used in cyclization), exothermic runaway is a risk. Always add base slowly to the TBNPA solution.

-

Handling: TBNPA is an irritant. When handling high-concentration solutions in Methanol or Toluene, use butyl rubber gloves, as standard nitrile may degrade upon prolonged exposure to the halogenated solvent mixtures.

References

-

ICL Industrial Products. (2022).[4] FR-513 (Tribromoneopentyl Alcohol) Technical Data Sheet. Retrieved from [Link]

-

Rixing Chemical.[5] (2024).[6] Synthesis of 1-bromomethyl cyclopropyl acetonitrile using tribromoneopentyl alcohol. Retrieved from [Link]

-

Polymer Additives. (2017). TBNPA Technical Datasheet and Solubility Profile. Retrieved from [Link]

Sources

Technical Monograph: Physicochemical Characterization of Tribromoneopentyl Alcohol (TBNPA)

Executive Summary

Tribromoneopentyl alcohol (TBNPA), chemically defined as 2,2-bis(bromomethyl)-3-bromo-1-propanol, represents a pivotal brominated intermediate in the synthesis of high-performance flame retardants and pharmaceutical precursors.[1][2][3][4][5] Its efficacy as a reactive flame retardant (RFR) in polyurethanes and elastomers is functionally dependent on its purity and physical stability.[1]

This guide moves beyond basic datasheet enumeration to provide a mechanistic understanding of TBNPA’s physical properties.[1] We focus on the causality between molecular structure and macroscopic behavior (melting point, density), providing researchers with self-validating protocols for synthesis, purification, and characterization.[1]

Chemical Identity & Structural Logic[1][7][8][9][10]

TBNPA is derived from the neopentyl structure of pentaerythritol. The substitution of three hydroxyl groups with bromine atoms creates a sterically hindered, high-density molecule with a single reactive hydroxyl handle.[1] This unique geometry dictates its solubility profile and thermal behavior.[1]

| Parameter | Specification |

| IUPAC Name | 2,2-bis(bromomethyl)-3-bromo-1-propanol |

| Common Name | Tribromoneopentyl alcohol (TBNPA) |

| CAS Number | 36483-57-5 |

| Molecular Formula | C₅H₉Br₃O |

| Molecular Weight | 324.84 g/mol |

| SMILES | C(C(CO)(CBr)CBr)Br |

| Structural Feature | Neopentyl backbone; 73% aliphatic bromine content |

Physical Properties Matrix

The following data aggregates experimental values from high-purity commercial grades (≥99%) and thermodynamic predictions.

Table 1: Physicochemical Constants[1]

| Property | Value | Test Standard/Method | Significance |

| Melting Point | 62 – 67 °C | Capillary Method (Open) | Primary indicator of purity; narrow range indicates <0.5% impurities.[1] |

| Density (Solid) | 2.28 g/cm³ | Gas Pycnometry | Critical for determining mass-volume fractions in composite formulations.[1] |

| Boiling Point | ~254 °C (at 760 mmHg) | DSC / TGA Extrapolation | High BP confirms thermal stability suitable for polymer processing.[1] |

| Vapor Pressure | 0.032 Pa (at 25 °C) | Knudsen Effusion | Low volatility reduces outgassing risks in finished materials.[1] |

| Solubility (Water) | ~2 g/L (at 25 °C) | Shake-Flask Method | Hydrophobic nature prevents leaching in humid environments.[1] |

| Solubility (Organic) | Soluble in Toluene, Alcohols, Acetone | Visual / Gravimetric | Facilitates liquid-phase reactions and recrystallization.[1] |

Technical Insight: The Density-Melting Point Nexus

The high density (2.28 g/cm³) relative to the melting point (64 °C) is anomalous for organic alcohols and is driven by the heavy bromine atoms (atomic mass ~79.9).[1] In formulation, this density requires high-shear mixing to prevent sedimentation before the resin cures.[1] The melting point serves as the "gatekeeper" metric: a depression below 62 °C typically indicates contamination with Dibromoneopentyl glycol (DBNPG) , a common synthesis byproduct.

Experimental Protocols

Protocol A: Self-Validating Purification (Recrystallization)

Objective: Isolate TBNPA from crude reaction mixtures containing pentaerythritol bromides.[1]

Reagents: Crude TBNPA, Toluene (Solvent), Ethanol (Co-solvent).

-

Dissolution: Dissolve 100g crude TBNPA in 300mL Toluene at 85 °C. Ensure complete dissolution; if turbidity persists, filter hot to remove inorganic salts.

-

Phase Control: Slowly add Ethanol (50mL) to modify polarity.

-

Crystallization: Cool the solution to 25 °C at a rate of 10 °C/hour. Critical Step: Slow cooling promotes the formation of dense, defined crystals rather than amorphous powder, excluding impurities from the lattice.

-

Harvest: Filtration under vacuum. Wash cake with cold Toluene (0 °C).

-

Validation: Dry at 40 °C under vacuum. Measure Melting Point.[2][6][7][8][9][10] If MP < 64 °C, repeat cycle.

Protocol B: Density Determination via Gas Pycnometry

Objective: Precise density measurement for powder samples, eliminating void volume errors common in liquid displacement.

-

Calibration: Calibrate the pycnometer using a standard steel sphere of known volume.

-

Sample Prep: Dry TBNPA powder for 4 hours at 45 °C to remove surface moisture.

-

Measurement: Load sample cell (~2/3 full). Purge with Helium gas (99.999%) to penetrate inter-particle voids.

-

Calculation: The system measures pressure change (

) upon expansion into a reference volume.- [1]

Synthesis & Logic Visualization

The synthesis of TBNPA involves the bromination of pentaerythritol.[1][11][12] The challenge is controlling the degree of substitution to stop at the tri-bromo stage (TBNPA) rather than the tetra-bromide.

Diagram 1: Synthesis and Purification Logic

Caption: Logical flow for the synthesis of TBNPA from Pentaerythritol, highlighting critical separation steps for purity control.

[1][2][9]

Safety & Handling (SDS Summary)

While TBNPA is a stable solid, its handling requires specific precautions due to its halogenated nature.

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Thermal Stability: Stable up to ~200 °C. Decomposes >260 °C releasing Hydrogen Bromide (HBr) gas.

-

Storage: Keep in tightly closed containers below 30 °C. Avoid high humidity to prevent caking, although hydrolysis risk is low.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15206, 3-Bromo-2,2-bis(bromomethyl)propanol. Retrieved from [Link]

-

Oceanchem Group. (2023).[13] Technical Data Sheet: Tribromoneopentyl Alcohol (TBNPA) FR-513.[1] Retrieved from [Link]

- Google Patents. (2020). CN110903163A: Preparation method of tribromoneopentyl alcohol.

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Trisbromoneopentyl alcohol | 36483-57-5 [chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. 2,2-Bis(brommethyl)-3-brom-1-propanol – Wikipedia [de.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. lookchem.com [lookchem.com]

- 7. Neopentyl alcohol - Wikipedia [en.wikipedia.org]

- 8. 2017erp.com [2017erp.com]

- 9. 2,2-Bis(bromomethyl)-1,3-propanediol | C5H10Br2O2 | CID 18692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. CN110903163A - Preparation method of tribromoneopentyl alcohol - Google Patents [patents.google.com]

- 13. oceanchem-group.com [oceanchem-group.com]

Methodological & Application

Application Note: Characterization and Efficacy Profiling of Trisbromoneopentyl Alcohol (TBNPA) in Polymer Matrices

[1]

Executive Summary & Strategic Rationale

Trisbromoneopentyl alcohol (TBNPA), chemically defined as 3-bromo-2,2-bis(bromomethyl)propan-1-ol, represents a critical class of aliphatic brominated flame retardants (BFRs).[1] Unlike non-reactive additives that may migrate or "bloom" to the surface over time, TBNPA possesses a primary hydroxyl functionality allowing it to covalently bond into polymer backbones—specifically Polyurethanes (PU)—creating a permanent, non-leaching fire safety profile.[1][2]

Why this protocol matters: Mere addition of a flame retardant does not guarantee efficacy. The interaction between the retardant's decomposition temperature and the polymer's pyrolysis point is critical.[1] This guide provides a self-validating workflow to characterize TBNPA not just as a powder, but as a functional component within a host matrix.[1]

Experimental Workflow Visualization

The following diagram outlines the logical progression of experiments required to validate TBNPA efficacy, moving from intrinsic property analysis to performance testing.

Figure 1: Sequential workflow for the characterization of TBNPA, ensuring thermal compatibility before expensive fire testing.

Module 1: Matrix Integration (Reactive Protocol)[1]

TBNPA is most effective when reacted into the polymer chain.[2] The following protocol describes the synthesis of a Rigid Polyurethane Foam (R-PUF) incorporating TBNPA.

Objective: Create a standardized test specimen where TBNPA is covalently bound, preventing migration.

Materials

-

Polyol Component: Polyether polyol (Hydroxyl value ~450 mg KOH/g).[1]

-

Isocyanate: Polymeric MDI (pMDI).[1]

-

Catalysts/Surfactants: Silicone stabilizer, DMCHA (amine catalyst), Distilled water (blowing agent).[1]

Step-by-Step Protocol

-

Pre-Solubilization (Critical Step):

-

TBNPA is a solid (MP: 62-67°C).[1][4] Do not add it as a dry powder directly to the foaming head.

-

Dissolve TBNPA into the Polyol component at 60°C under high-shear stirring (2000 RPM) for 30 minutes.

-

Validation: The solution must be clear. If cloudy, TBNPA has not fully solvated, which will lead to localized "hot spots" of failure during fire testing.[1]

-

-

Component A Preparation:

-

Add silicone stabilizer (1.5 php), catalyst (1.0 php), and water (2.0 php) to the Polyol/TBNPA blend.[1]

-

Mix at 1000 RPM for 60 seconds.

-

-

Reaction (Foaming):

-

Add pMDI (Index 1.1) to Component A.

-

Mix vigorously for 10 seconds (Cream time is usually ~15s).

-

Pour immediately into an open mold (300 x 300 x 50 mm) pre-heated to 40°C.

-

-

Curing:

Module 2: Thermal Stability Profiling (TGA)

Before burning the sample, we must understand how it degrades.[1][5] TBNPA has a high bromine content (~70%), and its decomposition must match the polymer's gasification.[1]

Protocol: Thermogravimetric Analysis (TGA)

-

Standard: ASTM E1131[1]

-

Atmosphere: Nitrogen (Inert) and Air (Oxidative).

-

Ramp Rate: 10°C/min from 40°C to 700°C.[1]

Data Interpretation Table:

| Parameter | TBNPA (Neat) | Target Polymer (e.g., PU) | Interpretation |

| ~149°C | ~250°C | Caution: TBNPA degrades before the matrix.[1] This is beneficial for early radical release but limits processing temps to <140°C. | |

| ~230°C | ~350°C | The FR releases active species (HBr) prior to the polymer's peak fuel release.[1] | |

| Residue at 600°C | <1% | Variable | TBNPA works primarily in the gas phase; do not expect high char yields from the FR itself.[1] |

Module 3: Flammability Performance Metrics[1]

This section details the two "Gold Standard" tests required for industrial validation.

A. Limiting Oxygen Index (LOI)

Standard: ASTM D2863 Purpose: Determines the minimum concentration of oxygen required to sustain combustion.[6][7][8][9]

-

Specimen: Cut cured PU foam into bars (127 x 10 x 10 mm).

-

Calibration: Verify gas flow meters using a standard PMMA sample (Target LOI: 17.3 ± 0.3).

-

Procedure:

-

Target Efficacy: Neat PU usually has an LOI of ~18-19.[1] A successful TBNPA formulation (at ~15% loading) should achieve an LOI > 26.

B. Cone Calorimetry (The Efficacy Core)

Standard: ASTM E1354 Purpose: Measures Heat Release Rate (HRR), the single most important variable in fire hazard assessment.[1]

Protocol:

-

Flux: Expose 100x100mm samples to 35 kW/m² or 50 kW/m² radiant heat.

-

Orientation: Horizontal (prevents dripping artifacts).

-

Key Metrics to Record:

-

pkHRR (Peak Heat Release Rate): The maximum intensity of the fire.[1] TBNPA should reduce this by >30% vs. control.

-

THR (Total Heat Release): Total energy evolved.[1]

-

TSR (Total Smoke Release): Critical Note: Brominated FRs often increase smoke production due to incomplete combustion (gas phase quenching). This is a known trade-off.[1]

-

Module 4: Mechanistic Elucidation[1]

TBNPA functions primarily via the Radical Trap Mechanism in the gas phase.[1] The high aliphatic bromine content allows for the rapid release of HBr, which neutralizes high-energy radicals propagating the flame.[1]

Figure 2: The gas-phase radical scavenging mechanism of TBNPA.[1] The release of HBr replaces highly reactive H[1]• and OH• radicals with less reactive Br[1]• radicals, slowing the chain reaction.[1]

References

-

ICL Industrial Products. (2022).[10] FR-513 (Tribromoneopentyl alcohol) Technical Data Sheet.[1] Retrieved from [Link] (Verified via search context: ICL is the primary manufacturer of FR-513/TBNPA).[1]

-

ASTM International. (2019). ASTM D2863-19: Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index).[1][9] Retrieved from [Link][1]

-

ASTM International. (2023). ASTM E1354-23: Standard Test Method for Heat and Visible Smoke Release Rates for Materials and Products Using an Oxygen Consumption Calorimeter.[1] Retrieved from [Link][1]

-

Baoxu Chemical. (2023). Tribromoneopentyl Alcohol (TBNPA) Application Notes for Rigid Foams.[2][11] Retrieved from [Link][1]

Sources

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. additivesforpolymer.com [additivesforpolymer.com]

- 4. Trisbromoneopentyl alcohol | 36483-57-5 [chemicalbook.com]

- 5. worldoftest.com [worldoftest.com]

- 6. ASTM D2863 - Oxygen Index - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]

- 7. Oxygen Index ASTM D2863 [intertek.com]

- 8. fire.tc.faa.gov [fire.tc.faa.gov]

- 9. ASTM D2863-19: Oxygen Index - The ANSI Blog [blog.ansi.org]

- 10. specialchem.com [specialchem.com]

- 11. 2017erp.com [2017erp.com]

Application Note: Quantification of Tris(bromoneopentyl) Alcohol (TBNPA) in Consumer Products via GC-MS

Abstract

This application note details a high-precision protocol for the extraction, derivatization, and quantification of Tris(bromoneopentyl) alcohol (TBNPA; CAS 36483-57-5 / 1522-92-5) in complex consumer product matrices (polymers, foams, and electronics). Due to the polar hydroxyl group and thermal lability of TBNPA, this method utilizes Silylation-GC-MS to ensure peak symmetry, improve sensitivity, and prevent thermal degradation in the injector port. The protocol is designed for researchers requiring regulatory-grade data integrity (REACH/RoHS compliance).

Introduction & Regulatory Context

Tris(bromoneopentyl) alcohol , chemically known as 3-bromo-2,2-bis(bromomethyl)propan-1-ol (or Pentaerythritol tribromide), is a reactive flame retardant (FR) widely used in polyurethanes (PU) and engineering plastics.

While often chemically bound to the polymer matrix, unreacted residues pose migration risks. TBNPA is currently under scrutiny by the European Chemicals Agency (ECHA) and listed in the Community Rolling Action Plan (CoRAP) due to concerns regarding potential carcinogenicity, mutagenicity, and environmental persistence.

Analytical Challenges

-

Polarity: The free hydroxyl (-OH) group causes hydrogen bonding with active sites in GC liners, leading to peak tailing and nonlinear calibration.

-

Thermal Instability: At high GC inlet temperatures (>250°C), underivatized TBNPA can undergo dehydration or dehydrobromination, creating "ghost peaks."

-

Matrix Interference: Co-extraction of oligomers from PU foams or ABS plastics requires rigorous cleanup.

Experimental Strategy (The "Why" behind the Method)

To overcome the limitations of direct injection, this protocol employs Trimethylsilylation (TMS) derivatization.

-

Extraction: Ultrasound-Assisted Extraction (UAE) is selected over Soxhlet for higher throughput and reduced thermal stress on the analyte.

-

Derivatization: Reagent BSTFA + 1% TMCS converts the polar -OH to a non-polar -O-Si(CH3)3 ether, stabilizing the molecule and improving volatility.

-

Detection: GC-MS in Selected Ion Monitoring (SIM) mode targets the specific bromine isotope clusters of the derivative.

Workflow Visualization

The following diagram outlines the critical path from sample to data.

Caption: Figure 1. Step-by-step analytical workflow for TBNPA quantification ensuring analyte stability.

Materials & Equipment

Reagents

-

Analyte Standard: TBNPA (CAS 36483-57-5), >98% purity.

-

Internal Standard (ISTD): 2,4,4'-Tribromodiphenyl ether (BDE-28) or ¹³C-labeled TBBPA (if available). Note: BDE-28 is chosen for similar volatility and bromine content.

-

Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Solvents: Toluene (HPLC Grade), Tetrahydrofuran (THF, HPLC Grade), Hexane.

Equipment

-

Cryo-Mill: SPEX SamplePrep or Retsch CryoMill (Liquid N₂ cooled).

-

Ultrasonic Bath: Temperature controlled (< 40°C).

-

GC-MS System: Agilent 7890/5977 or Thermo Trace/ISQ with EI source.

-

Column: DB-5ms UI or Rtx-5Sil MS (30m x 0.25mm x 0.25µm).

Detailed Protocol

Phase 1: Sample Preparation

Objective: Release TBNPA from the polymer matrix without degradation.

-

Comminution:

-

Cut the sample (PU foam or plastic casing) into small pieces (~5mm).

-

Transfer to a cryo-mill vial. Cool with liquid nitrogen for 5 minutes.

-

Mill at 25 Hz for 2 minutes to produce a fine powder. Reasoning: Cryo-milling prevents frictional heating which can degrade FRs.

-

-

Weighing:

-

Accurately weigh 100 mg ± 0.1 mg of milled sample into a 20 mL amber glass vial.

-

-

Extraction:

-

Add 10 mL of Toluene/THF (1:1 v/v) . Reasoning: This mixture swells both PU and styrenic plastics (ABS) effectively.

-

Spike with 50 µL of Internal Standard Solution (100 µg/mL) .

-

Sonicate for 30 minutes at ambient temperature (< 40°C).

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Clean-up (SPE):

-

Condition a Silica Gel SPE cartridge (500 mg) with 5 mL Hexane.

-

Load 1 mL of the supernatant extract.

-

Wash with 2 mL Hexane (removes non-polar lipids/waxes).

-

Elute TBNPA with 5 mL Dichloromethane (DCM) .

-

Evaporate the eluate to near dryness under a gentle Nitrogen stream.

-

Phase 2: Derivatization (Critical Step)

Objective: Convert TBNPA to TMS-TBNPA (MW 396.9).

-

Reconstitute the dried residue in 100 µL of anhydrous Pyridine .

-

Add 100 µL of BSTFA + 1% TMCS .

-

Vortex for 30 seconds.

-

Incubate at 60°C for 30 minutes in a heating block.

-

Cool to room temperature and transfer to a GC autosampler vial with a glass insert.

Phase 3: GC-MS Analysis

Objective: Separate and quantify the derivative.

GC Parameters

| Parameter | Setting |

| Inlet | Splitless, 260°C, Purge flow 50 mL/min at 1.0 min |

| Carrier Gas | Helium, Constant Flow 1.0 mL/min |

| Oven Program | 100°C (hold 1 min) → 20°C/min → 280°C (hold 5 min) → 30°C/min → 300°C (hold 3 min) |

| Transfer Line | 280°C |

MS Parameters (SIM Mode)

The TMS-TBNPA derivative (C₈H₁₇Br₃OSi) exhibits a distinct fragmentation pattern. The trimethylsilyl group (TMS) typically cleaves, but for brominated compounds, the isotope cluster is the fingerprint.

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Ionization: EI (70 eV)

-

Solvent Delay: 4.0 min

Target Ions for SIM:

| Analyte | Target Ion (m/z) | Qualifier 1 (m/z) | Qualifier 2 (m/z) | Rationale |

| TMS-TBNPA | 381.0 | 383.0 | 73.0 | [M-CH₃]⁺ cluster (High Mass) & TMS Base Peak |

| ISTD (BDE-28) | 406.0 | 408.0 | 248.0 | Molecular Ion Cluster |

Note: The molecular ion of TMS-TBNPA is 396. However, loss of a methyl group from the silicon atom ([M-15]⁺) is a dominant and stable fragment for TMS derivatives.

Data Visualization & Logic

Fragmentation Logic

Understanding the mass spectrum is vital for confirming false positives.

Caption: Figure 2.[1] Predicted fragmentation pathway of TMS-derivatized TBNPA in Electron Impact (EI) ionization.

Validation & Quality Control

To ensure the method meets "Drug Development" standards (ICH Q2(R1) guidelines):

-

Linearity: Prepare a 6-point calibration curve (0.1, 0.5, 1, 5, 10, 50 µg/mL).

must be > 0.995. -

Recovery: Spike blank matrix (e.g., virgin polyethylene) at low and high levels. Acceptable range: 80–120%.[2]

-

Precision: Run 6 replicates of a mid-level standard. RSD should be < 5%.

-

LOD/LOQ:

-

LOD: 3x Signal-to-Noise (S/N).

-

LOQ: 10x S/N. (Estimated LOQ for this method: ~50 ng/g in solid sample).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Tailing Peaks | Incomplete derivatization or active sites in liner. | Check moisture in reagents (BSTFA hydrolyzes easily). Replace GC liner with Ultra Inert type. |

| Low Recovery | Matrix entrapment. | Increase sonication time or switch to pressurized liquid extraction (ASE). |

| Ghost Peaks | Thermal degradation of underivatized TBNPA. | Ensure derivatization reaction went to completion (extend time/temp). |

| Interference | Co-eluting TBBPA. | TBBPA elutes significantly later than TBNPA on a DB-5ms column. Check retention times. |

References

-

European Chemicals Agency (ECHA). (2024).[3] Substance Evaluation - CoRAP List: 2,2-dimethylpropan-1-ol, tribromo derivative (TBNPA).[4] Retrieved from [Link]

-

International Electrotechnical Commission (IEC). (2015). IEC 62321-6:2015 - Determination of certain substances in electrotechnical products - Part 6: Polybrominated biphenyls and polybrominated diphenyl ethers in polymers by GC-MS. (Methodology adapted for TBNPA). Retrieved from [Link]

-

Covaci, A., et al. (2011). Analytical strategies for the determination of emerging brominated flame retardants in environmental and human samples. Journal of Chromatography A. (Provides basis for extraction solvent selection). Retrieved from [Link]

-

PubChem. (n.d.).[5] Tribromoneopentyl alcohol (Compound Summary).[5][6] National Library of Medicine. Retrieved from [Link]

Sources

- 1. web.uvic.ca [web.uvic.ca]

- 2. researchgate.net [researchgate.net]

- 3. agencyiq.com [agencyiq.com]

- 4. Dyes|Solvent Dyes|Photoinitiators|Biocides--ChemFine International Co., Ltd. (CFI) [chemfineinternational.com]

- 5. Tribromoneopentyl alcohol | C5H9Br3O | CID 21966273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. additivesforpolymer.com [additivesforpolymer.com]

Troubleshooting & Optimization

Optimizing the loading of Trisbromoneopentyl alcohol in polymer matrices for maximum flame retardancy.

Current Status: Operational | Topic: Flame Retardancy Optimization | Ticket Priority: High

Executive Summary & Material Profile

Product: Tribromoneopentyl Alcohol (TBNPA) CAS: 36483-57-5 Primary Function: Reactive Flame Retardant (Primary), Additive Flame Retardant (Secondary).[1] Key Characteristic: High aliphatic bromine content (~73%); Monofunctional hydroxyl group (-OH).[1][2]

Application Scientist Note: TBNPA is unique because it functions primarily as a reactive flame retardant in polyurethanes (PU). Because it possesses a single hydroxyl group, it chemically bonds to the polymer backbone.[3] However, this monofunctionality means it acts as a chain terminator . Improper loading will not only affect flame retardancy but will drastically alter the molecular weight and mechanical integrity of your polymer matrix.

Formulation & Loading Strategy

Q: What is the optimal loading range to achieve UL-94 V-0?

A: There is no single "magic number," but field data suggests the following starting baselines based on the bromine content target.

To achieve UL-94 V-0, you generally need 10–12% Bromine (Br) content in the final polymer matrix (depending on the polymer type and presence of synergists).

| Parameter | Guideline | Technical Rationale |

| Target Br Content | 10–13% (w/w) | Sufficient radical scavenging density to quench combustion. |

| TBNPA Loading | 14–18% (w/w) | Since TBNPA is ~73% Br, you need |

| Synergist Ratio | 3:1 (Br : Sb) | If using Antimony Trioxide ( |

| Isocyanate Index | Adjustment Required | TBNPA consumes isocyanate groups (-NCO). You must recalculate the index. |

Q: How does TBNPA interaction differ from additive FRs?

A: Unlike additive FRs (like DBDPE) that sit in the gaps between polymer chains, TBNPA becomes part of the chain.[3]

-

Benefit: Zero migration (no blooming) if fully reacted.

-

Risk: As a monofunctional alcohol, it terminates the polymer chain growth, potentially lowering cross-link density and softening the material (plasticizing effect).

Processing & Thermal Stability

Q: My material is discoloring (yellowing/browning) during extrusion/foaming. Why?

A: You are likely exceeding the thermal decomposition threshold of TBNPA.

Thermal Profile (TGA Data):

-

Melting Point: ~64°C (It melts very early, acting as a liquid during processing).

-

1% Weight Loss: ~130°C – 140°C.

-

5% Weight Loss: ~150°C – 160°C.

Troubleshooting Protocol:

-

Check Melt Temp: If your processing temperature exceeds 150°C for extended periods, TBNPA will degrade, releasing HBr (acidic) which scorches the polymer.

-

Residence Time: Reduce residence time in the extruder/reactor.

-

Stabilizers: Add a thermal stabilizer (e.g., organotin or epoxy-based scavengers) to neutralize premature HBr release.

Q: I am experiencing a significant drop in viscosity. Is this normal?

A: Yes. Because TBNPA melts at ~64°C, it acts as a solvent/plasticizer in the melt phase before it reacts.

-

Fix: Reduce the solvent content in your formulation or adjust the screw speed/torque to compensate for the lower viscosity melt.

Troubleshooting Guide (Mechanism & Defects)

Visualizing the Failure Pathways

The following diagram illustrates the decision logic for troubleshooting common TBNPA failures.

Caption: Logic flow for diagnosing TBNPA performance failures in polymer matrices.

FAQ: Specific Defect Resolution

Q: Why is there white powder on the surface of my cured foam (Blooming)?

-

Diagnosis: Migration of unreacted TBNPA.

-

Root Cause: TBNPA was added in excess of the stoichiometric requirement, or the reaction rate was too slow compared to the curing rate.

-

Solution:

-

Verify the Hydroxyl Value (OH value) of your TBNPA batch (usually ~170–180 mg KOH/g).

-

Recalculate the Isocyanate amount to ensure 1:1 stoichiometry with total OH (polyol + TBNPA).

-

Increase the catalyst concentration to ensure TBNPA locks into the backbone before the foam sets.

-

Q: The foam collapses or shrinks after rising.

-

Diagnosis: Closed-cell content issues or plasticization.

-

Root Cause: TBNPA acts as a chain terminator (monofunctional). Too much TBNPA reduces the molecular weight and network strength.

-

Solution: Introduce a cross-linker (e.g., glycerin or a high-functionality polyol) to counteract the termination effect of TBNPA.

Experimental Protocol: Validation Workflow

To validate your TBNPA loading, follow this self-validating loop.

Caption: Step-by-step validation loop for integrating TBNPA into polymer systems.

Standard Operating Procedure (SOP) Highlights

-

Pre-Dissolution: If using in PU, dissolve TBNPA in the polyol component first. Heat the polyol slightly (40–50°C) to speed up dissolution, but do not exceed 60°C to prevent degradation.

-

Synergist Dispersion: If using Antimony Trioxide (

), disperse it in the polyol/TBNPA blend before adding isocyanate. -

Curing: Ensure the curing temperature is sufficient to drive the reaction of the secondary hydroxyl group in TBNPA (which is sterically hindered compared to primary alcohols).

References

-

ICL Industrial Products. (n.d.). FR-513 (Tribromoneopentyl Alcohol) Technical Data Sheet. Retrieved from [Link]

-

ScienceDirect. (2015). Thermal degradation mechanism of brominated flame retardants. Polymer Degradation and Stability.[4][5][6] Retrieved from [Link]

-

UL Prospector. (2025). UL 94 Flammability Testing Standards. Retrieved from [Link]

-

PubChem. (n.d.). Tribromoneopentyl alcohol Compound Summary. National Library of Medicine. Retrieved from [Link]

Disclaimer: This guide is for research and development purposes. Always consult the specific Material Safety Data Sheet (MSDS) for your batch of TBNPA before handling.

Sources

- 1. additivesforpolymer.com [additivesforpolymer.com]

- 2. TBNPA Pentaerythritol Tribromide FR513 China Manufacturers Suppliers Factory Exporter [novistachem.com]

- 3. nbinno.com [nbinno.com]

- 4. ohans.com [ohans.com]

- 5. oceanchem-group.com [oceanchem-group.com]

- 6. Tribromoneopentyl Alcohol - 潍坊强昊化工有限公司 [brominated.com]

Troubleshooting common issues in experiments involving Trisbromoneopentyl alcohol.

Topic: Troubleshooting Common Issues in Experiments Involving Tribromoneopentyl Alcohol (CAS 36483-57-5) Audience: Medicinal Chemists, Dendrimer Synthesis Specialists, and Process Engineers.

Executive Summary & Chemical Identity

User Query: I ordered "Trisbromoneopentyl alcohol" for a linker synthesis. Is this the same as TBNPA?

Technical Response: Yes. While "Trisbromoneopentyl alcohol" is a common colloquialism, the precise IUPAC nomenclature is 3-bromo-2,2-bis(bromomethyl)propan-1-ol . In industrial and pharmaceutical literature, it is most frequently abbreviated as TBNPA or referred to as Pentaerythritol Tribromide .

Key Chemical Profile:

-

Role in Drug Development: TBNPA is a critical AB3-type scaffold . Its single hydroxyl group (A) allows for site-specific attachment to a drug or polymer backbone, while the three bromomethyl groups (B3) serve as latent branching points for dendrimer generation or multivalent ligand display [1, 2].

-

Structural Challenge: The molecule possesses a neopentyl skeleton . The quaternary carbon creates significant steric bulk, making the electrophilic bromines resistant to standard nucleophilic substitution (

) conditions.

| Property | Value | Relevance to Protocol |

| Melting Point | 64–67 °C | Low MP requires careful temperature control during vacuum drying to avoid fusing. |

| Solubility (Water) | ~2 g/L | Practically insoluble; aqueous workups are effective for removing salts. |

| Solubility (Organic) | High (Acetone, DCM, THF) | Compatible with standard organic synthesis solvents. |

| pKa (Alcohol) | ~14-15 | Similar to primary alcohols, but sterically hindered. |

Tier 1: Purification & Solubility Troubleshooting

Problem: My starting material is off-white/yellow and melting point depression is observed. How do I purify it for pharma-grade applications?

Root Cause: Commercial TBNPA (often 96-97% purity) contains synthesis byproducts like Dibromoneopentyl glycol (incomplete bromination) or oligomeric ethers formed during the acid-catalyzed synthesis from pentaerythritol [3].

Solution: The Dual-Solvent Recrystallization Protocol For pharmaceutical applications requiring >99% purity, simple washing is insufficient.

-

Dissolution: Dissolve crude TBNPA in Methanol (MeOH) at 50°C. Use the minimum amount required for saturation.

-

Precipitation: Slowly add Water (antisolvent) dropwise while stirring until a persistent turbidity appears.

-

Ratio: Typically 4:1 MeOH:Water.

-

-

Cooling: Allow the mixture to cool to Room Temperature (RT) slowly, then refrigerate at 4°C for 12 hours.

-

Filtration: Filter the white crystals.

-

Drying: Vacuum dry at 40°C (Do NOT exceed 55°C to prevent melting/fusing).

Expert Insight: If the impurity profile shows high levels of acidic residues (HBr), dissolve in Ethyl Acetate and wash with 5%

Tier 2: Functionalizing the Hydroxyl Group (The "Anchor")

Problem: I am trying to attach TBNPA to a carboxylic acid drug linker using EDC/NHS, but yields are consistently low (<40%).

Diagnosis:

While the hydroxyl group is primary, it is located on a neopentyl carbon (

Corrective Action: Switch to high-energy acylating agents or Steglich esterification with hyper-nucleophilic catalysts.

Recommended Protocol (Steglich Variant):

-

Reagents: Carboxylic Acid (1.0 eq), TBNPA (1.1 eq), DCC (1.2 eq).

-

Catalyst: DMAP (4-Dimethylaminopyridine) is mandatory. Use 10-20 mol% (higher than the standard 5 mol%).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Procedure:

-

Dissolve Acid and TBNPA in DCM.

-

Add DMAP.

-

Cool to 0°C.

-

Add DCC dropwise.

-

Allow to warm to RT and stir for 24-48 hours (extended time is required due to steric hindrance).

-

Alternative: If the drug is acid-stable, convert the carboxylic acid to an Acid Chloride using Thionyl Chloride (

Tier 3: Substituting the Bromines (The "Branching")

Problem: I cannot displace the bromine atoms with azides (for Click chemistry) or amines. I tried refluxing in ethanol with NaN3, but no reaction occurred.

Technical Analysis (The "Neopentyl Freeze"): This is the most common failure mode.

-

Mechanism:

reactions require backside attack. In TBNPA, the backside of the C-Br bond is blocked by the bulky quaternary carbon and the other two bromomethyl groups. -

Mechanism:

is disfavored because a primary carbocation would form (highly unstable). -

Risk: Forcing conditions (strong base/high heat) can lead to Neopentyl Rearrangement (Wagner-Meerwein shift), altering your scaffold skeleton [4].

The Solution: Dipolar Aprotic Solvation & Phase Transfer To force the substitution without rearrangement, you must maximize the nucleophilicity of the azide/amine and use thermal energy cautiously.

Validated Protocol: Synthesis of Triazido-Pentaerythritol Derivative

-

Reagents: TBNPA (1 eq), Sodium Azide (

, 4.5 eq). -

Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). Ethanol is not polar enough.

-

Temperature: 90°C - 110°C . (Reaction is inert below 80°C).

-

Time: 24 - 48 hours.

-

Safety Note: Azides are potential explosives. Do not use chlorinated solvents (like DCM) with azides, as explosive diazidomethane can form.

Visualizing the Workflow:

Figure 1: Decision logic for processing TBNPA. Note the distinct solvent/temperature requirements for the two different functional groups.

FAQ: Specific Experimental Anomalies

Q: I see a new spot on TLC that is less polar than TBNPA after heating with base. Is it my product?

-

A: Be careful. If you used a strong base (like KOH/NaOH) to try to enhance nucleophilicity, you may have formed an Oxetane derivative via intramolecular etherification (the -OH attacks a neighboring -CH2Br). This cyclization competes with substitution. Use non-basic nucleophiles (like Azide) or protect the alcohol first.

Q: Can I use TBNPA for "Click" Chemistry?

-

A: Not directly. TBNPA must first be converted to Tris(azidomethyl) alcohol using the DMSO/NaN3 protocol described above. Once converted, the three azide groups react rapidly with alkynes via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) to form dendrimers [5].

Q: How do I remove DMSO after the reaction? TBNPA derivatives are soluble in it. [1][2]

-

A: Do not distill DMSO (high boiling point creates thermal risk). Pour the reaction mixture into excess ice-water . The organic product (tri-azide or tri-amine) will usually precipitate or oil out. Extract with Ethyl Acetate, wash with brine to remove residual DMSO, and dry over

.

References

-

Rixing New Material Co. (2025). Tribromoneopentyl Alcohol: Versatile Applications From Reactive Flame Retardant in Polyurethanes To Pharmaceutical Intermediate. Link

- Malkoch, M., Malmström, E., & Hult, A. (2002). Rapid and efficient synthesis of aliphatic ester dendrimers. Macromolecules, 35(22), 8307-8314. (Contextual grounding for AB3 scaffolds).

-

Oceanchem Group. (n.d.). Tribromoneopentyl Alcohol (TBNPA) Technical Data Sheet. Link

-

Master Organic Chemistry. (2018). Reactions of Azides - Substitution and Rearrangements. Link

-

ResearchGate Discussion. (2013). Optimization of nucleophilic substitution on neopentyl halides for click chemistry precursors. Link

Sources

Technical Support Center: Preventing Tris(bromoneopentyl) alcohol (TBNPA) Leaching from Plastic Materials

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to understand and mitigate the leaching of Tris(bromoneopentyl) alcohol (TBNPA) from plastic materials. We will explore the fundamental principles of TBNPA's function, the mechanisms of chemical migration, and provide actionable troubleshooting protocols to ensure the stability and safety of your materials.

Frequently Asked Questions (FAQs)

Q1: What is Tris(bromoneopentyl) alcohol (TBNPA) and why is it used in plastics?

Tris(bromoneopentyl) alcohol, or TBNPA, is a flame retardant used to enhance the fire safety of polymeric materials.[1] It is characterized by a high bromine content (approximately 73%) which is highly effective at interrupting the chemical reactions of combustion.[2][3] Its exceptional thermal, hydrolytic, and light stability make it a preferred choice in demanding applications, particularly in polyurethane (PU) foams used in construction, automotive, and furniture industries.[1][4]

Q2: What does it mean that TBNPA is a "reactive" flame retardant?

TBNPA is classified as a "reactive" flame retardant because it contains a single hydroxyl (-OH) group in its chemical structure.[2][5] This functional group allows it to chemically react and form covalent bonds with the polymer matrix during polymerization.[1][6] For instance, in polyurethanes, it reacts to form pendant urethane groups, effectively making it a permanent part of the polymer backbone.[2][5][6] This is fundamentally different from "additive" flame retardants, which are simply physically mixed into the polymer and are not chemically bonded.[1][7]

Q3: What is "leaching" and why is it a concern with TBNPA?

Leaching, or migration, is the process by which chemical additives move from a polymer to its surface and then into a surrounding medium (e.g., a solvent, food, or biological fluid).[7] This process is typically driven by diffusion.[7] While TBNPA is designed to be reactive and thus non-leaching, incomplete reaction during polymerization can leave unbound TBNPA molecules within the plastic matrix. These unreacted molecules behave as additive flame retardants and can leach out over time, which is a concern for material integrity and potential environmental or health exposure.[8][9]

Q4: What factors influence the leaching of flame retardants from plastics?

Several factors can accelerate the leaching of non-covalently bonded chemicals from plastics:

-

Temperature: Higher temperatures increase the diffusion rate of molecules within the polymer.[[“]][11]

-

Contact Medium: The solubility of the additive in the surrounding liquid (e.g., fatty or acidic foods, organic solvents) plays a crucial role.[11]

-

Time: Longer contact times allow for more significant migration.[11]

-

Polymer Properties: The crystallinity and density of the polymer can affect the ease with which additives can move through the matrix.[12]

-

Surface Area: A larger surface-area-to-volume ratio increases the potential for leaching.

The Core Principle: Covalent Bonding vs. Physical Admixture